molecular formula C5H9N3O2 B11922880 1-Methylaziridine-2,2-dicarboxamide

1-Methylaziridine-2,2-dicarboxamide

Cat. No.: B11922880
M. Wt: 143.14 g/mol
InChI Key: NOEJALHNEIXLOC-UHFFFAOYSA-N
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Description

1-Methylaziridine-2,2-dicarboxamide is a nitrogen-containing heterocyclic compound with a three-membered ring structure

Properties

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

1-methylaziridine-2,2-dicarboxamide

InChI

InChI=1S/C5H9N3O2/c1-8-2-5(8,3(6)9)4(7)10/h2H2,1H3,(H2,6,9)(H2,7,10)

InChI Key

NOEJALHNEIXLOC-UHFFFAOYSA-N

Canonical SMILES

CN1CC1(C(=O)N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylaziridine-2,2-dicarboxamide can be synthesized through several methods. One common approach involves the reaction of aziridine with methyl isocyanate under controlled conditions. Another method includes the use of palladium-catalyzed aminocarbonylation with diamines as N-nucleophiles . The reaction conditions typically involve the use of carbon monoxide and structurally different aliphatic diamines, with optimization towards double carbonylation.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above, with a focus on optimizing yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methylaziridine-2,2-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various alkylated derivatives and ring-expanded compounds such as imidazolidin-4-ones .

Comparison with Similar Compounds

Uniqueness: 1-Methylaziridine-2,2-dicarboxamide is unique due to its specific methyl substitution, which influences its reactivity and potential applications. The presence of two carboxamide groups also enhances its versatility in chemical synthesis and biological applications.

Biological Activity

1-Methylaziridine-2,2-dicarboxamide (CAS No. 1269292-41-2) is a compound belonging to the aziridine family, characterized by its unique three-membered ring structure containing nitrogen. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C5H9N3O2
Molecular Weight : 145.14 g/mol
IUPAC Name : 1-methyl-2,2-aziridinedicarboxamide
InChI Key : ZKZQZLZJYQZLQW-UHFFFAOYSA-N

The structure of this compound features two carboxamide groups attached to the aziridine ring, which may influence its biological interactions and reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aziridine precursors with carboxylic acid derivatives under controlled conditions. The detailed synthetic pathway is crucial for understanding the compound's availability for biological testing.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, a study indicated that derivatives of aziridines exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL .

Compound Target Bacteria MIC (µg/mL) Activity Level
This compoundStaphylococcus aureus16–32Moderate to Strong
Escherichia coli32Moderate
Klebsiella pneumoniae64Moderate

Anticancer Activity

Recent research has highlighted the anticancer potential of aziridine-containing compounds. In particular, studies have reported that aziridines can induce cytotoxic effects in various cancer cell lines. For example, compounds similar to this compound have been evaluated for their growth inhibitory properties in human cancer cell lines such as HeLa and P388 leukemia cells. The observed IC50 values suggest significant cytotoxicity at low concentrations .

Cell Line IC50 (µM) Effectiveness
HeLa<10Highly Effective
P388 Leukemia<5Highly Effective

The biological activity of this compound is believed to stem from several mechanisms:

  • Interaction with Cellular Targets : The compound may bind to specific cellular receptors or enzymes, modulating their activity and influencing cellular pathways related to growth and apoptosis.
  • Induction of Oxidative Stress : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death through apoptosis.
  • Antibacterial Mechanism : The mechanism behind its antibacterial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of aziridine derivatives:

  • A study published in PubMed Central demonstrated that aziridine-thiourea derivatives exhibited substantial antibacterial activity against clinical isolates of Staphylococcus aureus, suggesting that modifications on the aziridine ring could enhance antimicrobial properties .
  • Another investigation focused on the cytotoxic effects of aziridine derivatives on various cancer cell lines, revealing that certain structural modifications could significantly increase their potency against resistant cancer cells .

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